![molecular formula C13H11N3O B2567752 3-Methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one CAS No. 1921494-74-7](/img/structure/B2567752.png)
3-Methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
“3-Methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics . Their tunable photophysical properties are influenced by electron-donating groups (EDGs) at position 7 on the fused ring which improve both the absorption and emission behaviors .
Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have significant photophysical properties . They have tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .
Scientific Research Applications
- Diversity of Substituents : Researchers have investigated the diversity of substituents at positions N1, C3, C4, C5, and C6 in pyrazolo[1,5-a]pyrimidines. These substituents significantly influence the biological activity of the compound .
- Tautomeric Forms : Pyrazolo[1,5-a]pyrimidines exist in two tautomeric forms: the 1H-isomer and the 2H-isomer. Medicinal chemists have explored their structural similarity to purine bases (adenine and guanine) and their potential as drug candidates .
- Novel Phenylpyrazolo[3,4-d]pyrimidine Analogs : Researchers have developed a novel class of phenylpyrazolo[3,4-d]pyrimidine-based analogs. These compounds exhibit potent anticancer activity and multitarget enzyme inhibition. Docking studies support their efficacy .
- Pyrazolo[1,5-a]pyrimidines-based Fluorophores : Certain derivatives of this compound serve as fluorophores. Under continuous excitation, they demonstrate excellent photobleaching performance, making them valuable for imaging applications .
- Inhibitory Effect : Novel pyrazolo[1,5-a]pyrimidine derivatives have shown good inhibitory effects against specific enzymes. Their IC50 values compare favorably with the anticancer drug sorafenib .
- Polyaniline (PANI) Conductive Ink : While not directly related to EN300-7464196, PANI conductive ink research provides insights. Researchers have analyzed PANI conductive ink’s progress, preparation, and applications, including its use in printed electronics and sensors .
- EN300-33050767 : Developed by Prof. Levin and co-workers, this reagent enables “skeletal editing” of organic molecules by nitrogen atom deletion. It has potential applications in synthetic chemistry .
Biomedical Applications
Anticancer Activity
Fluorophores
Enzyme Inhibition
Conductive Ink
Nitrogen Atom Deletion Reagent
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-8-14-16-11(7-12(17)15-13(9)16)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZROBFCAXIFQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2NC(=O)C=C(N2N=C1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
CAS RN |
1921494-74-7 |
Source
|
Record name | 3-methyl-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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